N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide
Description
The compound N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide features a benzamide backbone substituted with a trifluoromethoxy group at the 3-position and a branched alkyl chain containing a 1,2,4-triazole moiety. This structure combines aromatic, heterocyclic, and fluorinated elements, which are critical for interactions with biological targets and metabolic stability. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, while the triazole ring contributes to hydrogen bonding and resistance to oxidative degradation .
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-10(2)13(7-22-9-19-8-20-22)21-14(23)11-4-3-5-12(6-11)24-15(16,17)18/h3-6,8-10,13H,7H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACXDUFMTUACHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Butan-2-yl Group: This step may involve the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Benzamide: The final step involves the coupling of the triazole-butan-2-yl intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The trifluoromethoxy group and other substituents on the benzene ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Similarities and Key Substituents
The compound shares core structural motifs with several triazole-containing benzamide derivatives, as outlined below:
Key Observations :
- Triazole Positioning : The target compound’s 1H-1,2,4-triazol-1-yl group aligns with VU6010608 but differs from analogues with triazoles fused to aromatic systems (e.g., ).
- Fluorinated Groups : The trifluoromethoxy group in the target and VU6010608 contrasts with difluorophenyl (A25) or trifluoromethylpyridine () substituents, affecting electronic properties and target affinity.
- Branched Alkyl Chains : The 3-methylbutan-2-yl chain in the target may confer steric effects distinct from pyridinylpropenamide (A25) or chlorophenyl () side chains.
Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula : C13H15F3N4O
Molecular Weight : 314.29 g/mol
CAS Number : 64922-02-7
The structure features a triazole ring, which is known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones.
- Receptor Interaction : It interacts with various receptors in the body, modulating their activity which can lead to therapeutic effects. The triazole moiety enhances binding affinity through π-stacking interactions with aromatic residues .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. This compound has demonstrated efficacy against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0063 μmol/mL |
| S. aureus | 0.0125 μmol/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antitumor Activity
Research has indicated that compounds containing triazole rings exhibit antitumor properties. This compound was evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| H460 (lung cancer) | 10.5 |
| MCF7 (breast cancer) | 8.3 |
These findings indicate that this compound could be effective in targeting tumor cells and warrants further investigation .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups .
Case Studies
Several case studies have investigated the efficacy of this compound in different biological contexts:
- Case Study on Antimicrobial Efficacy : A study published in Frontiers in Pharmacology demonstrated that this compound exhibited potent antibacterial activity against E. coli and S. aureus, suggesting its potential use as an antibiotic agent .
- Antitumor Research : In a series of experiments focusing on lung cancer cells (H460), researchers found that the compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
